molecular formula C21H17NO2 B5657512 4-benzoyl-N-methyl-N-phenylbenzamide

4-benzoyl-N-methyl-N-phenylbenzamide

Cat. No.: B5657512
M. Wt: 315.4 g/mol
InChI Key: KSMOEHJKKPNNLU-UHFFFAOYSA-N
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Description

4-Benzoyl-N-methyl-N-phenylbenzamide is a tertiary benzamide derivative of interest in advanced materials and life sciences research. Its structure, featuring a benzamide core further substituted with a benzoyl group, places it within a class of compounds studied for their unique electronic properties and potential biological activity. Researchers value this compound for its application in photophysical studies. Benzamide analogs are known to undergo twisted intramolecular charge-transfer (TICT) processes in the excited state, leading to configuration changes and dual fluorescence emission . This makes such molecules valuable probes for investigating solvation dynamics and intramolecular energy transfer, which are fundamental to developing novel organic light-emitting materials and molecular sensors. In medicinal chemistry, the benzamide scaffold is a recognized pharmacophore with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . As a tertiary amide, this compound lacks N-H bonds, which significantly influences its hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to primary or secondary amides . These properties are critical areas of investigation in drug discovery for optimizing a compound's absorption, distribution, and overall pharmacokinetic profile. The presence of the 4-benzoyl substituent provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships and create targeted molecular libraries. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzoyl-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-22(19-10-6-3-7-11-19)21(24)18-14-12-17(13-15-18)20(23)16-8-4-2-5-9-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMOEHJKKPNNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precision Synthetic Strategies for 4 Benzoyl N Methyl N Phenylbenzamide and Analogous Structures

Amide Bond Formation Methodologies for the Benzamide (B126) Moiety

The construction of the amide bond is a cornerstone of organic synthesis. For a molecule like 4-benzoyl-N-methyl-N-phenylbenzamide, this involves the coupling of a 4-benzoylbenzoic acid derivative with N-methylaniline. Various methodologies, ranging from classical approaches to modern catalytic systems, can be employed to achieve this transformation efficiently.

Classical Condensation and Activated Carboxylic Acid Approaches

Classical condensation reactions for amide bond formation typically involve the activation of a carboxylic acid to enhance its electrophilicity, followed by reaction with an amine. nih.gov One of the most common methods is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgmdpi.com For instance, 4-benzoylbenzoic acid can be converted to 4-benzoylbenzoyl chloride, which then readily reacts with N-methylaniline to form the desired amide.

Another classical approach involves the use of carboxylic acid anhydrides, which can be prepared in situ or used as pre-formed reagents. These anhydrides, particularly mixed anhydrides, are highly reactive towards amines. tandfonline.com Dehydrating agents can also facilitate the direct condensation of a carboxylic acid and an amine, though this often requires harsh conditions. libretexts.org

The use of activating agents is a refined version of these classical methods. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. This approach often leads to higher yields and milder reaction conditions. nih.gov

Table 1: Comparison of Classical Amidation Methods

Activation Method Activating Agent(s) Typical Conditions Advantages Disadvantages
Acyl Halide Formation SOCl₂, (COCl)₂ Anhydrous, often requires heating High reactivity of acyl halide Harsh reagents, potential side reactions
Anhydride (B1165640) Formation Acetic anhydride, DCC Anhydrous, often requires base Good reactivity Anhydride can be difficult to handle

Transition Metal-Catalyzed Amidation Protocols

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for amide bond formation, often offering high efficiency and functional group tolerance under mild conditions. proquest.com These methods can proceed through various mechanisms, including the activation of carboxylic acids or the direct coupling of amines with other functional groups.

Manganese(I)-pincer complexes have been shown to catalyze the amidation of esters with amines, providing a broad scope for both reaction partners. mdpi.com This could be applied to the synthesis of this compound by first converting 4-benzoylbenzoic acid to an appropriate ester. Rhodium(III)-catalyzed C-H activation has also been explored for the synthesis of nitrogen-containing heterocycles from amides, indicating the potential for novel synthetic routes involving amide bond formation. nih.gov Palladium-catalyzed carbonylative coupling reactions, such as the Suzuki-Miyaura coupling, represent another versatile strategy for constructing diaryl ketones and could be adapted for amide synthesis. nih.gov

Late transition metals like gold and silver have also been investigated for hydroamidation reactions of alkenes, allenes, and alkynes, showcasing the diverse catalytic approaches available for forming C-N bonds. acs.org While not a direct synthesis of the target molecule, these methods highlight the expanding toolbox for amide synthesis.

Novel Coupling Reagent-Mediated Syntheses

Modern amide synthesis heavily relies on the use of coupling reagents that facilitate the reaction between a carboxylic acid and an amine under mild conditions, minimizing side reactions and racemization for chiral substrates. uni-kiel.de These reagents activate the carboxylic acid in situ to form a highly reactive species.

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. uni-kiel.de Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU) are also widely employed and are known for their high efficiency and the formation of water-soluble byproducts, which simplifies purification. bachem.comacs.org

A one-pot procedure for converting carboxylic acids to amides using p-nitrobenzenesulfonyl chloride (NsCl) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) has been reported to be highly effective for preparing tertiary amides. tandfonline.com This method proceeds through a reactive mixed sulfonic-carboxylic anhydride intermediate. tandfonline.com More recently, "green" and catalyst-free methods are being developed, such as the decarboxylative condensation of α-ketoacids with hydroxylamines or the use of dithiocarbamates to form thioester intermediates that then react with amines. nih.govrsc.org

Table 2: Selected Modern Coupling Reagents for Amide Synthesis

Reagent Class Example(s) Key Features
Carbodiimides DCC, EDC Widely used, cost-effective
Phosphonium Salts BOP, PyBOP High coupling efficiency, avoids HMPA byproduct with PyBOP
Uronium/Aminium Salts HBTU, HATU, COMU Fast reaction rates, low racemization, COMU is safer and has better solubility

Functionalization and Derivatization Techniques for the this compound Scaffold

Once the core structure of this compound is synthesized, further functionalization and derivatization can be carried out to modify its properties. These techniques can target various positions on the aromatic rings.

Regioselective Functional Group Interconversions

Functional group interconversions (FGIs) are a set of reactions that transform one functional group into another, allowing for the strategic modification of a molecule. numberanalytics.com On the this compound scaffold, FGIs can be used to introduce a variety of substituents.

For example, if a nitro group were present on one of the aromatic rings, it could be reduced to an amino group, which could then be further modified through diazotization and subsequent reactions. Similarly, a methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The amide bond itself can undergo hydrolysis under acidic or basic conditions to revert to the constituent carboxylic acid and amine. Halogenated derivatives of the scaffold could undergo various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The conversion of sulfonate esters to halides is another useful FGI. vanderbilt.edu

The choice of reagents and reaction conditions is crucial for achieving regioselectivity, especially when multiple reactive sites are present in the molecule. numberanalytics.com

C-H Activation and Late-Stage Functionalization Strategies

C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. numberanalytics.combeilstein-journals.org This approach avoids the need for pre-functionalized starting materials and allows for the late-stage functionalization of complex molecules. numberanalytics.comnih.govnih.gov

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly used for directed C-H activation, where a directing group guides the catalyst to a specific C-H bond, often in the ortho position. nih.govnih.govdiva-portal.org In the context of this compound, the benzoyl group or the amide nitrogen could potentially act as directing groups to functionalize the aromatic rings. For instance, iridium-catalyzed C-H amination and sulfonamidation of benzoic acids have been reported. diva-portal.org

Palladium(II)-catalyzed late-stage C-H activation has been used to introduce a variety of functional groups, including cyano, fluoro, chloro, and aryl groups, into drug-like molecules with high regioselectivity. nih.gov These methods offer a powerful way to generate analogues of this compound for structure-activity relationship studies. The development of predictable C-H amination reactions applicable to late-stage functionalization further enhances the utility of this strategy. diva-portal.org

Table 3: Chemical Compounds Mentioned

Compound Name
1-hydroxybenzotriazole
4-(dimethylamino)pyridine
This compound
4-benzoylbenzoic acid
4-benzoylbenzoyl chloride
Acetic anhydride
N,N'-dicyclohexylcarbodiimide
N-methylaniline
Oxalyl chloride
p-nitrobenzenesulfonyl chloride
Potassium permanganate
Thionyl chloride

Synthesis of Substituted Analogues for Structure-Property Relationship Studies

The systematic exploration of structure-property relationships is fundamental to the rational design of molecules with tailored characteristics. For a complex structure such as this compound, which possesses multiple aromatic rings and a central tertiary amide linkage, the synthesis of a diverse library of analogues is crucial for elucidating the influence of various structural modifications on its physicochemical and electronic properties.

A prevalent and robust strategy for the synthesis of N-substituted benzamide analogues is the acylation of an appropriate amine with a benzoyl chloride derivative, often under Schotten-Baumann conditions. This methodology can be effectively adapted to generate a matrix of this compound analogues by systematically varying the substituents on both the 4-benzoylbenzoyl chloride and the N-methylaniline precursors.

The general synthetic approach involves the reaction of a substituted 4-benzoylbenzoyl chloride with a substituted N-methylaniline in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct. The versatility of this method allows for the introduction of a wide array of functional groups onto the aromatic frameworks of the molecule.

For instance, to investigate the electronic effects on the benzoyl moiety (Ring A), analogues can be synthesized from commercially available or readily prepared substituted benzoic acids. Similarly, modifications to the central phenyl ring (Ring B) can be achieved by utilizing appropriately substituted 4-chlorobenzophenones, which can then be converted to the corresponding acid chlorides. The impact of substituents on the N-phenyl ring (Ring C) can be studied by employing a range of substituted N-methylanilines.

The table below illustrates a hypothetical matrix of reactants that could be used to generate a library of analogues for comprehensive structure-property relationship (SPR) studies.

Table 1: Synthetic Strategy for Generating a Library of this compound Analogues

Substituted 4-Benzoylbenzoyl Chloride (Precursor for Rings A & B)Substituted N-Methylaniline (Precursor for Ring C)Resulting Analogue
4-Benzoylbenzoyl chlorideN-MethylanilineThis compound (Parent Compound)
4-(4-Methoxybenzoyl)benzoyl chlorideN-Methylaniline4-(4-methoxybenzoyl)-N-methyl-N-phenylbenzamide
4-(4-Chlorobenzoyl)benzoyl chlorideN-Methylaniline4-(4-chlorobenzoyl)-N-methyl-N-phenylbenzamide
4-Benzoylbenzoyl chloride4-Fluoro-N-methylaniline4-benzoyl-N-(4-fluorophenyl)-N-methylbenzamide
4-Benzoylbenzoyl chloride4-Methoxy-N-methylaniline4-benzoyl-N-(4-methoxyphenyl)-N-methylbenzamide
4-(4-Nitrobenzoyl)benzoyl chlorideN-methyl-4-nitroaniline4-(4-nitrobenzoyl)-N-methyl-N-(4-nitrophenyl)benzamide

Once synthesized, these analogues would be subjected to a battery of analytical and physical chemistry techniques to quantify the effects of the substitutions. For example, UV-visible spectroscopy can reveal shifts in the maximum absorption wavelength (λmax), providing insights into how substituents alter the electronic conjugation and energy levels within the molecule. mdpi.comresearchgate.net Studies on substituted benzophenones have shown that both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the absorption spectrum. mdpi.com

Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be investigated through computational methods, like Density Functional Theory (DFT), and correlated with experimental findings. scialert.net The nature of the substituents—whether they are electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, chloro, trifluoromethyl)—is known to significantly impact the stability of intermediates and the kinetic parameters of photochemical reactions in benzophenone (B1666685) derivatives. acs.org

In broader studies of N-phenylbenzamides and related structures, the introduction of various substituents has been shown to profoundly influence biological activity. nih.gov For instance, the incorporation of electron-withdrawing groups has been a strategy to enhance the potency of certain bioactive compounds. nih.govnih.gov The systematic synthesis and analysis of analogues as outlined would enable the development of a quantitative structure-property relationship (QSPR) model for the this compound scaffold, facilitating the future design of molecules with optimized properties for specific applications.

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzoyl N Methyl N Phenylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be the principal technique for elucidating the solution-state structure of 4-benzoyl-N-methyl-N-phenylbenzamide.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons would confirm the presence of the different aromatic rings and the N-methyl group. The protons on the benzoyl-substituted ring would likely appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm), with distinct patterns for the protons ortho, meta, and para to the carbonyl and benzoyl substituents. The protons of the N-phenyl group and the second benzoyl group would also resonate in this region. The N-methyl protons would be expected to appear as a sharp singlet in the upfield region (around 3.0-3.5 ppm), with its exact chemical shift influenced by the electronic environment and potential rotational hindrance around the N-C(O) bond.

In ¹³C NMR spectroscopy, distinct signals would be observed for each unique carbon atom. The two carbonyl carbons (from the amide and ketone functionalities) would be expected to resonate at the most downfield positions (typically 165-195 ppm). The aromatic carbons would appear in the 120-140 ppm range, and the N-methyl carbon would be found significantly upfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, offering critical insights into the preferred conformation and the spatial arrangement of the phenyl and benzoyl groups relative to each other in solution. The presence of rotational isomers (rotamers) around the amide C-N bond might also be detectable by NMR, potentially appearing as separate sets of signals at low temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Infrared (IR) spectroscopy would be expected to show strong characteristic absorption bands. A sharp, intense band around 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the benzophenone (B1666685) ketone group. The amide C=O stretch (Amide I band) would likely appear as another strong band around 1640-1670 cm⁻¹. The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the tertiary nature of the amide. Other expected bands would include C-N stretching vibrations, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and aromatic C-H bending vibrations.

Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the symmetric stretching of the C=O groups would likely produce strong signals in the Raman spectrum. Analysis of these vibrational modes can provide information on molecular symmetry and conjugation within the molecule. Shifts in the vibrational frequencies upon crystallization or in different solvents could indicate the nature and strength of intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Property Elucidation

Electronic spectroscopy investigates the interaction of the molecule with ultraviolet and visible light, revealing information about its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show intense absorption bands in the UV region. These absorptions would correspond to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups. The benzophenone moiety is a well-known chromophore, and its presence would likely dominate the spectrum with a strong absorption band.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for determining the precise molecular weight and confirming the elemental composition of the compound. For this compound (C₂₁H₁₇NO₂), the expected monoisotopic mass is approximately 315.1259 g/mol . High-resolution mass spectrometry (HRMS) techniques, such as ESI-TOF (Electrospray Ionization - Time of Flight), could confirm this mass with high accuracy, verifying the molecular formula.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns of the molecule. The fragmentation analysis would help to confirm the molecular structure by identifying characteristic fragment ions. Expected fragmentation pathways could include cleavage at the amide bond, leading to ions corresponding to the benzoylphenyl cation [C₆H₅COC₆H₄CO]⁺ and the N-methyl-N-phenylaminyl fragment, as well as cleavage adjacent to the ketone, yielding a benzoyl cation [C₆H₅CO]⁺.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and packing in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction analysis would yield a complete set of atomic coordinates, from which precise geometric parameters can be calculated. Key parameters of interest would include the C=O and C-N bond lengths of the amide group, which provide insight into the degree of resonance and planarity. The bond lengths within the aromatic rings would confirm their aromatic character.

Analysis of Conformational Isomers and Polymorphism

The solid-state structure would reveal the preferred conformation adopted by the molecule in the crystal. This may or may not be the same as the lowest energy conformation in solution. The analysis would focus on the rotational positions around the key single bonds, such as the C(O)-N bond and the bonds connecting the rings.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, could also be investigated. Different polymorphs can arise from different crystallization conditions and would exhibit distinct crystal packing, intermolecular interactions, and potentially different molecular conformations. The study of polymorphism is critical as it can influence the physical properties of the material. Supramolecular interactions, such as weak C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, would be analyzed to understand how the molecules pack together to form the extended crystal structure.

Elucidation of Intermolecular Hydrogen Bonding Networks and π-π Stacking Interactions

In the absence of traditional hydrogen bond donors, the supramolecular assembly of this compound would not feature the chain and network motifs commonly observed in secondary benzanilides. For instance, related compounds such as 4-methyl-N-(4-methylphenyl)benzamide and 3-methyl-N-phenylbenzamide form infinite chains through N-H···O hydrogen bonds. The subject compound, lacking the N-H moiety, cannot participate in such interactions.

However, the three aromatic rings within the this compound molecule provide ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings, are expected to be a significant driving force in the crystal packing. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) would be crucial in maximizing these stabilizing interactions. The presence of the benzoyl substituent introduces an additional phenyl ring, increasing the potential for complex and varied π-π stacking arrangements compared to simpler benzanilides.

Table 1: Anticipated Key Parameters for π-π Stacking Interactions in this compound

Interaction TypeParticipating MoietiesExpected Centroid-to-Centroid Distance (Å)Expected Dihedral Angle (°)
π-π StackingPhenyl - Phenyl3.4 - 3.8< 10
π-π StackingBenzoyl Phenyl - Phenyl3.4 - 3.8< 10
π-π StackingBenzoyl Phenyl - Benzoyl Phenyl3.4 - 3.8< 10

Note: The values in this table are hypothetical and based on typical π-π stacking geometries observed in related organic compounds.

Computational and Theoretical Chemistry Approaches for 4 Benzoyl N Methyl N Phenylbenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and understanding the distribution of electrons (its electronic structure). Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this type of analysis.

For related benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d), are employed to optimize the molecular geometry. semanticscholar.org These calculations find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral (torsion) angles. For instance, studies on N-phenylbenzamides have shown that the central amide group is often tilted with respect to the attached phenyl rings. nih.govnih.gov In a study of 4-methyl-N-(4-methylphenyl)benzamide, the central amide group was found to be tilted relative to the benzoyl ring by 32.3 (5)°. nih.gov Such calculations for 4-benzoyl-N-methyl-N-phenylbenzamide would similarly reveal the relative orientations of its three phenyl rings and the central amide and ketone functionalities.

Table 1: Example of Optimized Geometrical Parameters from DFT Calculations for a Benzamide Analog This table is illustrative and shows the type of data obtained from geometry optimization calculations on similar molecules.

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.25 Å
Bond Length C-N (amide) ~1.36 Å
Bond Length N-C (phenyl) ~1.43 Å
Bond Angle O=C-N ~122°
Dihedral Angle Phenyl Ring 1 - Amide Plane 20-60°

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum calculations provide a static image of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of the conformational landscape—the collection of different shapes a molecule can adopt—and its interactions with a solvent. nih.gov

For a molecule with multiple rotatable bonds like this compound, MD simulations can explore how the different phenyl rings rotate relative to each other. These simulations can reveal the most populated conformations in a solution, the energy barriers between them, and how solvent molecules influence this conformational equilibrium. By analyzing the trajectories from an MD simulation, researchers can understand the flexibility of the molecule, which is crucial for its function and interaction with other molecules. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment. Quantum chemical methods, particularly DFT, are widely used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Calculations can predict the vibrational modes of the molecule, corresponding to the stretching and bending of bonds. These predicted frequencies and intensities can be compared directly to an experimental FT-IR or Raman spectrum. nih.gov Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated and correlated with experimental NMR data. researchgate.net A strong agreement between the calculated and experimental spectra provides high confidence in the determined molecular structure.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Benzamide Derivative

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch Amide 3450 3350
C=O Stretch Amide 1680 1665
C=O Stretch Ketone 1655 1640

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net Computational methods can calculate the energies of these orbitals and visualize their spatial distribution. researchgate.net For this compound, analysis would likely show the HOMO localized on the more electron-rich parts of the molecule, while the LUMO might be distributed over the electron-accepting carbonyl groups and phenyl rings. This analysis also helps in understanding electronic transitions, such as those observed in UV-Visible spectroscopy. researchgate.net

Table 3: Example Frontier Molecular Orbital Data for a Related Aromatic Amide

Parameter Value (eV)
HOMO Energy -6.5 eV
LUMO Energy -0.9 eV

Investigation of Intermolecular Interaction Energies and Crystal Packing Simulations

The arrangement of molecules in a solid-state crystal is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Computational methods can be used to simulate and analyze these interactions. For benzamide derivatives, hydrogen bonding involving the amide N-H and C=O groups is often a dominant interaction that dictates the crystal packing. nih.govnih.gov

Mechanistic Insights into Chemical Reactivity and Photophysical Processes of 4 Benzoyl N Methyl N Phenylbenzamide

Photochemical Pathways and Excited State Dynamics (Singlet and Triplet States)

The photochemistry of 4-benzoyl-N-methyl-N-phenylbenzamide is dominated by the benzophenone (B1666685) chromophore. Upon absorption of UV radiation (typically around 350 nm), the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). hilarispublisher.com This S₁ state is characterized by an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

However, the S₁ state of benzophenone is exceptionally short-lived. It undergoes a rapid and highly efficient process known as intersystem crossing (ISC) to populate the lower-energy triplet state (T₁). bgsu.edu This T₁ state also has n→π* character and, due to spin-forbidden decay to the S₀ state, possesses a significantly longer lifetime. This long-lived triplet state is a diradical (possessing two unpaired electrons) and is the primary photoactive species responsible for the subsequent photochemical reactions of the molecule. hilarispublisher.comgordon.edu

The dynamics of these excited states are complex and can be influenced by various factors, including the molecular environment and intramolecular interactions. stanford.edu In the context of this compound, the benzamide (B126) portion of the molecule could potentially influence the decay pathways of the benzophenone excited states, although it is not a traditional quenching group.

Photoinduced Electron and Energy Transfer Processes

The excited triplet state of the benzophenone moiety is a potent agent for both energy and electron transfer.

Energy Transfer: Intramolecular triplet-triplet energy transfer is a plausible deactivation pathway if a suitable acceptor with a lower triplet energy is present within the molecule. Studies on systems where benzophenone is covalently linked to other chromophores, such as naphthalene (B1677914) or phthalimide, have demonstrated efficient intramolecular energy transfer over considerable distances. researchgate.netnih.gov This process typically occurs via a through-bond exchange mechanism. researchgate.net In this compound, the benzamide portion does not have low-lying triplet states, so intramolecular energy transfer to this moiety is unlikely. However, in the presence of an external quenching agent (a separate molecule with a lower triplet energy), intermolecular energy transfer from the benzophenone T₁ state can occur efficiently. researchgate.net

Electron Transfer: Photoinduced electron transfer (PET) is another possible pathway. The excited benzophenone can act as an oxidant. The N-methyl-N-phenyl group on the benzamide moiety is electron-donating and could potentially serve as an intramolecular electron donor to the excited benzophenone, leading to the formation of a charge-transfer complex or a radical ion pair. A similar process has been observed in the photoreduction of benzophenone by amines. acs.org Furthermore, excited benzophenone ketyl radicals have been shown to transfer an electron to ground-state parent molecules, highlighting the electronic versatility of these species. nih.govacs.org

Radical Formation Mechanisms (e.g., Ketyl Radicals, Biradical Formation)

A hallmark of benzophenone photochemistry is its ability to abstract a hydrogen atom from a suitable donor, leading to the formation of radicals. acs.orgacs.org

Ketyl Radical Formation: The triplet diradical of the benzophenone moiety can abstract a hydrogen atom from a hydrogen-donating substrate (R-H), such as an alcohol or an alkane. bgsu.edu This process results in the formation of a benzophenone ketyl radical and a substrate-derived radical (R•). hilarispublisher.comgordon.edu In the absence of other substrates, two ketyl radicals can then dimerize to form benzopinacol. This photoreduction is a well-established reaction. researchgate.netresearchgate.net If the hydrogen donor is a solvent like isopropanol (B130326), the solvent is oxidized (to acetone (B3395972) in this case). bgsu.edu

The general mechanism is as follows:

Photoexcitation & ISC: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP-OH• (Ketyl Radical) + R•

Dimerization: 2 BP-OH• → Benzopinacol

Interactive Table: Mechanism of Ketyl Radical Formation
Step Reactants Products Description
1 Benzophenone (BP), Photon (hν) Triplet Benzophenone (³BP*) Absorption of UV light followed by rapid intersystem crossing.
2 ³BP*, Hydrogen Donor (R-H) Ketyl Radical (BP-OH•), Substrate Radical (R•) The excited triplet state abstracts a hydrogen atom.
3 2 x Ketyl Radical (BP-OH•) Benzopinacol Two ketyl radicals combine to form a stable dimer.

Biradical Formation: If the hydrogen atom is abstracted intramolecularly from a position within the same molecule, a biradical is formed. While the structure of this compound does not offer easily abstractable hydrogens, derivatives with flexible alkyl chains could undergo such reactions, leading to cyclization products. acs.org

Solvent Effects on Photophysical Properties

The solvent environment can significantly influence the photophysical and photochemical behavior of the benzophenone moiety. acs.orgnih.gov Key factors include solvent polarity and hydrogen-bonding capability.

Polarity: In nonpolar solvents, the lowest triplet state is typically the n→π* state. In polar or protic solvents, the π→π* triplet state can be stabilized and may become the lowest excited state. This can alter the reactivity, as the n→π* state is generally more efficient at hydrogen abstraction.

Hydrogen Bonding: Protic solvents (like alcohols) can form hydrogen bonds with the carbonyl oxygen of the benzophenone ground state. These interactions can affect the rate of intersystem crossing and the energy levels of the excited states. rsc.org

Ketyl Radical Stability: The properties of the resulting ketyl radical are also highly solvent-dependent. The dipole moment of excited ketyl radicals is large, indicating they are highly polarized. nih.govacs.org Therefore, polar solvents can stabilize these radical intermediates, influencing their lifetime and subsequent reaction pathways. nih.gov

Reaction Mechanisms of Derivatization and Functionalization

The structure of this compound offers several avenues for chemical modification at both the benzamide and benzophenone moieties.

Benzamide Moiety: The tertiary amide group is generally stable towards hydrolysis. The most significant reaction for this part of the molecule is directed ortho-lithiation. The N,N-disubstituted amide group is a powerful directing group, enabling the selective deprotonation of the ortho position on the benzamide's phenyl ring using a strong base like lithium diisopropylamide (LDA) or sec-butyllithium. researchgate.netacs.orgcapes.gov.br The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the synthesis of diverse polysubstituted derivatives. wikipedia.orgacs.org

Benzophenone Moiety: The carbonyl group can undergo standard ketone reactions.

Reduction: The ketone can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride.

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form tertiary alcohols.

Electrophilic Aromatic Substitution: The aromatic rings of the benzophenone unit can undergo electrophilic substitution (e.g., nitration, halogenation). The benzoyl group is deactivating and meta-directing for its attached ring.

Interactive Table: Potential Derivatization Reactions
Moiety Reaction Type Reagents Product Type
Benzamide Directed ortho-Lithiation 1. s-BuLi or LDA; 2. Electrophile (E+) ortho-Substituted Benzamide
Benzophenone Reduction NaBH₄ Benzhydrol Derivative
Benzophenone Nucleophilic Addition R-MgBr Tertiary Alcohol
Benzophenone Electrophilic Substitution HNO₃/H₂SO₄ Nitro-substituted Derivative

Catalytic Transformations Involving the Benzamide and Benzophenone Moieties

The distinct functional groups in this compound allow it to participate in or be modified by various catalytic processes.

Benzophenone Moiety as a Photocatalyst: The benzophenone unit can act as a photosensitizer or photocatalyst. By absorbing light and forming its long-lived triplet state, it can initiate reactions in other molecules through two primary mechanisms:

Energy Transfer: The triplet benzophenone can transfer its energy to another molecule, promoting it to its triplet state, which then undergoes a reaction (e.g., [2+2] cycloadditions). researchgate.net

Hydrogen Atom Transfer (HAT): As a catalyst, triplet benzophenone can abstract a hydrogen atom from a substrate to generate a radical, which then participates in a subsequent reaction. This has been applied in processes like desulfonylative borylation. acs.orgacs.org

Catalytic Derivatization: The aromatic rings of the molecule are amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), provided suitable precursors like halogenated derivatives are first synthesized. For instance, a bromo-substituted version of the molecule could be coupled with boronic acids (Suzuki reaction) to introduce new aryl or alkyl groups. Additionally, ruthenium-based catalysts have been shown to be effective for the transfer hydrogenation of benzophenone derivatives to benzhydrols using isopropanol as a hydrogen source. researchgate.net

Future Perspectives and Emerging Research Directions for 4 Benzoyl N Methyl N Phenylbenzamide

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The traditional synthesis of benzamide (B126) derivatives often involves the condensation of a carboxylic acid or its activated form (like an acid chloride) with an amine. For 4-benzoyl-N-methyl-N-phenylbenzamide, this would likely involve the reaction of 4-benzoylbenzoyl chloride with N-methylaniline. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Emerging strategies could include:

Catalytic Amidation: Direct catalytic amidation of 4-benzoylbenzoic acid with N-methylaniline, avoiding the need for stoichiometric activating agents like thionyl chloride, represents a greener alternative. Research into novel catalysts, such as those based on gold nanoparticles or bifunctional catalysts, could significantly improve yields and reduce waste. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of benzamide derivatives. This high-efficiency approach is a promising avenue for the rapid synthesis of a library of this compound derivatives for further study.

Continuous Flow Reactors: For scalable and highly controlled production, the use of continuous flow chemistry offers precise control over reaction parameters like temperature and mixing, leading to higher purity and yield. This is particularly relevant for industrial applications where consistency is paramount.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Traditional Method (Acid Chloride) Green Alternative (Direct Catalysis) High-Throughput Method (Microwave)
Reagents 4-benzoylbenzoyl chloride, N-methylaniline, Base 4-benzoylbenzoic acid, N-methylaniline, Catalyst 4-benzoylbenzoic acid, N-methylaniline, Catalyst/Coupling Agent
Byproducts HCl, Stoichiometric salts Water Minimal
Efficiency Moderate to high yield Variable, catalyst-dependent High yield, rapid

| Sustainability | Poor (uses hazardous reagents) | Good (atom economical) | Good (energy efficient) |

Integration into Advanced Functional Materials and Devices

The benzophenone (B1666685) component of this compound is a well-known photoinitiator, capable of absorbing UV light and initiating polymerization or cross-linking reactions. taylorandfrancis.com This intrinsic property opens up numerous avenues for its use in advanced materials.

Future applications could include:

Photo-crosslinkable Polymers: Incorporating the molecule as a pendant group or an additive in polymer chains could allow for the creation of materials that can be cured or hardened using UV light. This is valuable for producing coatings, adhesives, and materials for 3D printing.

High-Performance Polymers: The rigid aromatic structure of the molecule suggests that polymers derived from it could possess high thermal stability and mechanical strength. These properties are desirable for applications in the aerospace and electronics industries.

Organic Electronics: The conjugated system formed by the two aryl rings and carbonyl groups suggests potential for use in organic electronics. taylorandfrancis.com Future research could explore its utility as a host material in organic light-emitting diodes (OLEDs) or as a component in organic field-effect transistors (OFETs).

Table 2: Potential Applications in Advanced Functional Materials

Application Area Function of this compound Potential Device/Material
Coatings & Adhesives UV-activated cross-linking agent Scratch-resistant coatings, dental resins
Advanced Composites Thermally stable polymer building block Lightweight aerospace components

| Organic Electronics | Charge transport or host material | Organic Light-Emitting Diodes (OLEDs) |

Deeper Understanding of Complex Molecular Dynamics and Reactive Intermediates

The photochemical and photophysical properties of the benzophenone moiety are well-documented, but their modulation by the N-methyl-N-phenylbenzamide substituent is a key area for future investigation. The tertiary amide group introduces significant steric hindrance, which can influence the conformation and dynamics of the entire molecule.

Key research questions to be addressed include:

Excited-State Dynamics: Upon UV excitation, the benzophenone carbonyl group is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a triplet state. Time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) could be used to study the lifetime and reactivity of this triplet state and how it is influenced by the amide group.

Reactive Intermediates: The benzophenone triplet state is known to abstract hydrogen atoms from suitable donors, forming a ketyl radical. Future studies could investigate the kinetics and mechanism of this process in the presence of various hydrogen-donating substrates, providing insight into its potential as a photoinitiator.

Computational Design and Rational Engineering of Derivatives with Tuned Properties

Computational chemistry provides a powerful tool for predicting the properties of molecules before they are synthesized, enabling the rational design of derivatives with specific, tuned characteristics. Density Functional Theory (DFT) and other computational methods can be applied to this compound and its analogues. mdpi.com

Future computational studies could focus on:

Tuning Photophysical Properties: By adding electron-donating or electron-withdrawing substituents to the aromatic rings, it is possible to modulate the molecule's absorption spectrum, the energy of its excited states, and its redox potentials. This would allow for the design of photoinitiators that are active at specific wavelengths of light.

Predicting Material Properties: Computational models can be used to predict the bulk properties of polymers incorporating this molecule, such as their thermal stability, mechanical modulus, and charge transport capabilities.

Structure-Activity Relationships: For potential biological applications, molecular docking simulations can predict the binding affinity of derivatives to specific biological targets, guiding the synthesis of compounds with enhanced activity. researchgate.netnih.gov This approach is widely used in medicinal chemistry to explore interactions with target proteins. rsc.orgresearchgate.net

Table 3: Examples of In Silico Engineering of Derivatives

Substituent on Phenyl Ring Predicted Effect Potential Application
Electron-Donating Group (e.g., -OCH₃) Red-shift in UV absorption Photoinitiator for long-wavelength light
Electron-Withdrawing Group (e.g., -CF₃) Increased electron affinity n-type material in organic electronics

Exploration of New Mechanistic Biological Interactions in Model Systems (Non-Clinical)

While avoiding clinical applications, the unique structure of this compound suggests several avenues for exploration in non-clinical model systems to understand fundamental biological processes. Benzophenone and benzamide scaffolds are present in many biologically active compounds. nih.govnih.govresearchgate.net

Future non-clinical research could explore:

Photo-crosslinking Probes: The ability of the photo-activated benzophenone group to form covalent bonds with adjacent C-H bonds can be harnessed. In a non-clinical context, derivatives of this molecule could be used as photo-affinity labels to map protein-protein or protein-nucleic acid interactions within isolated cellular extracts or in vitro systems.

Photosensitizers in Cell Models: As a photosensitizer, the benzophenone moiety can generate reactive oxygen species (ROS) upon irradiation. This property could be studied in cell cultures to investigate the cellular response to oxidative stress or to understand the mechanisms of light-induced cell damage in a controlled, non-therapeutic setting.

Enzyme Inhibition Studies: The benzamide scaffold is a common feature in many enzyme inhibitors. nih.gov Future research could involve screening this compound and its derivatives against panels of purified enzymes (e.g., kinases, proteases) to identify potential interactions and understand the structural requirements for binding. Molecular docking studies could precede and guide this experimental work. researchgate.net

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance mixing and heat transfer .
  • Purify via recrystallization or column chromatography to isolate the product from byproducts like dibenzoyl derivatives .

Q. Example Conditions :

ReagentsSolventTemperature (°C)Yield (%)Reference
Benzoyl chloride, NaHCO₃Water7065
TFMBz-Cl*, K₂CO₃CH₃CN2585
*TFMBz-Cl = p-Trifluoromethylbenzoyl chloride

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : Aromatic protons appear at δ 7.8–8.2 ppm, while the N-methyl group resonates at δ 3.0–3.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 300–350) confirm molecular weight, with fragmentation patterns indicating substituent stability .
  • X-ray Crystallography : Single-crystal diffraction (via SHELX ) resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .

Q. Key Spectral Features :

TechniqueDiagnostic Peaks/FeaturesReference
IRC=O stretch at ~1650 cm⁻¹
XRDPlanar amide group (torsion < 10°)

How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets?

Q. Advanced

  • In vitro assays : Perform enzyme inhibition studies (e.g., kinase assays) at 0.1–100 µM compound concentrations. Use fluorescence-based substrates to quantify IC₅₀ via nonlinear regression .
  • Structural validation : Co-crystallize the compound with the target enzyme and solve the structure using SHELXL . Refine hydrogen-bonding interactions (e.g., amide carbonyl to active-site residues) .
  • Controls : Include positive (known inhibitors) and negative (DMSO-only) controls to validate assay reliability.

Q. Data Interpretation :

  • Compare binding modes predicted by molecular docking (e.g., AutoDock Vina) with crystallographic data to identify key interactions (e.g., π-π stacking with aromatic residues) .

What strategies resolve contradictions between computational binding predictions and experimental affinity data?

Q. Advanced

  • Conformational sampling : Run molecular dynamics (MD) simulations (≥100 ns) to assess if the ligand adopts non-docked conformations in solution .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure ΔG and ΔH, identifying entropy-driven binding missed by rigid docking .
  • Crystallographic refinement : Re-examine electron density maps (SHELXL ) to detect alternative ligand orientations or solvent-mediated interactions.

Case Study :
In N-phenylbenzamide anticonvulsants, active compounds adopt a 90–120° dihedral angle between the amide and aryl groups, which docking may fail to predict without MD-augmented sampling .

How can researchers systematically compare the reactivity of this compound with analogs?

Q. Advanced

  • Kinetic studies : Monitor hydrolysis rates under varied pH conditions (e.g., 2–12) using HPLC to quantify degradation products .
  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Comparative crystallography : Overlay structures (e.g., CCDC entries) to identify steric or electronic effects from substituents like methoxy vs. chloro groups .

Q. Example Reactivity Trends :

SubstituentHydrolysis Rate (k, h⁻¹)Dominant Mechanism
-OCH₃ (Electron-donating)0.05Nucleophilic
-Cl (Electron-withdrawing)0.12Electrophilic

What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Q. Basic

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, critical for locating hydrogen atoms .
  • Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder .
  • Validation : Check R₁ (≤5%), wR₂ (≤10%), and CC (≥95%) to ensure model accuracy .

Advanced Tip :
For polymorphic forms, perform variable-temperature XRD to track phase transitions and assess thermodynamic stability .

Notes

  • Methodological focus ensures reproducibility and scientific rigor.
  • Data tables synthesize findings from peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.